molecular formula C19H22N4O4S B2367500 ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate CAS No. 313470-85-8

ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Cat. No. B2367500
CAS RN: 313470-85-8
M. Wt: 402.47
InChI Key: IXCGWECAOLVNFJ-UHFFFAOYSA-N
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Description

The compound “ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate” is a chemical compound with the molecular formula C19H22N4O4S . It is also known by other names such as “(3-Methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-acetic acid pentyl ester” and has a molecular weight of 402.47 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . It also contains a phenethyl group, which is a functional group made up of a phenyl ring attached to an ethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.5 g/mol . It has a computed XLogP3-AA value of 3.8, which is a measure of its lipophilicity, indicating it has moderate hydrophobic character . It has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 119 Ų, indicating the size of the molecule that is polar or capable of hydrogen bonding .

Scientific Research Applications

1. Heterocyclic Chemistry

Research by Dotsenko et al. (2012) involved the synthesis of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives through the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leading to the formation of related compounds, including intermediates with a structure similar to ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

2. Organic Synthesis

Zhu et al. (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in organic synthesis, acting as a 1,4-dipole synthon in a [4 + 2] annulation process with N-tosylimines. This research highlights the broader context of related compounds in organic synthesis and the formation of complex structures (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

3. Polymer Chemistry

Liu et al. (2013) explored nucleophilic thiol-Michael chemistry in the synthesis of mono- and di-functional exo-7-oxanorbornenes from reactions involving compounds structurally similar to ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate, highlighting its relevance in the creation of hyperbranched polymers (Liu, M., Tan, B., Burford, R., & Lowe, A., 2013).

4. Cancer Research

Sultani et al. (2017) synthesized a series of compounds, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, structurally related to the compound of interest. These compounds were evaluated for their antitumor activity on breast and leukemic cancer cell lines, indicating potential applications in cancer research (Sultani, H. N., Ghazal, R., Hayallah, A., et al., 2017).

properties

IUPAC Name

ethyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-4-27-17(25)12(2)28-19-20-15-14(16(24)21-18(26)22(15)3)23(19)11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCGWECAOLVNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

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